molecular formula C14H20N6O2S B2563357 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-92-0

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2563357
CAS No.: 941896-92-0
M. Wt: 336.41
InChI Key: IZHHCWCXPWQDIE-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its complex structure features a pyrazolo[3,4-d]pyrimidine core, which is known for biological activity. The inclusion of a morpholine ring and a methylthio group makes it a unique molecule with intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide generally follows these steps:

  • Synthesis of the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of the methylthio group via thiolation reactions.

  • Attachment of the morpholine ring through nucleophilic substitution.

  • Final acetylation step to form the acetamide derivative.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes several types of reactions:

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyrimidine core alters its electronic properties.

  • Substitution: The morpholine ring can participate in nucleophilic substitution, leading to various derivatives.

Scientific Research Applications

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is used in various scientific research fields:

  • Chemistry: It is a valuable intermediate for synthesizing more complex molecules.

  • Biology: The compound has potential as a lead molecule for developing new drugs due to its interaction with biological targets.

  • Medicine: It may serve as a scaffold for designing inhibitors or activators of specific enzymes.

Mechanism of Action

The compound's effects are mediated through interactions with molecular targets such as kinases and receptors. Its pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, influencing signal transduction pathways. The morpholine ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to its combination of functional groups. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activity.

  • Thioether-containing compounds: Exhibiting diverse reactivity.

  • Morpholine-substituted molecules: Used in medicinal chemistry for improved pharmacokinetics.

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Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10(21)15-3-4-20-13-11(9-16-20)12(17-14(18-13)23-2)19-5-7-22-8-6-19/h9H,3-8H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHCWCXPWQDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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